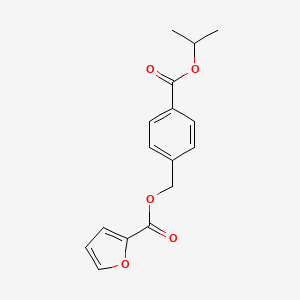

4-(isopropoxycarbonyl)benzyl 2-furoate

Description

Contextualizing 4-(isopropoxycarbonyl)benzyl 2-furoate within Contemporary Organic Synthesis

The compound this compound is a noteworthy molecule within the broader class of functionalized aromatic esters. Its structure, which combines a furoate moiety with a substituted benzyl (B1604629) group, positions it at the intersection of several key areas of organic synthesis. The furan (B31954) ring, a core component of the furoate group, is a versatile building block derived from biomass, making it a subject of interest in green chemistry. wikipedia.orgnih.gov The synthesis of furoate esters, often from 2-furoic acid, is a common practice in the production of flavorings, fragrances, and pharmaceutical intermediates. wikipedia.orgresearchgate.net

The benzyl ester portion of the molecule introduces another layer of functionality. Benzyl esters are widely used as protecting groups in complex syntheses, such as peptide synthesis, due to their relative stability and the ability to be selectively cleaved. acs.orgorganic-chemistry.org Furthermore, the isopropoxycarbonyl substituent on the benzyl ring allows for fine-tuning of the molecule's electronic and steric properties, which can influence its reactivity and physical characteristics. The synthesis of such substituted benzyl esters can be achieved through various methods, including the reaction of benzyl chlorides with carboxylic acids. google.com

Significance of Ester Linkages in Advanced Chemical Systems

Ester linkages are fundamental covalent bonds in organic chemistry, formed from the condensation of a carboxylic acid and an alcohol. fiveable.mewikipedia.org These linkages are prevalent in nature, contributing to the scents and flavors of many fruits and flowers. numberanalytics.comhashnode.dev In the realm of advanced chemical systems, the importance of ester bonds is multifaceted:

In Polymers: Polyesters, which are polymers linked by ester moieties, are a major class of plastics with diverse applications. wikipedia.orgnumberanalytics.com The properties of these materials, such as biodegradability and mechanical strength, can be tailored by altering the structure of the ester monomers. numberanalytics.com

In Drug Delivery: The ester linkage is often employed in the design of prodrugs. taylorandfrancis.com A non-polar ester can be used to mask a polar functional group in a drug molecule, facilitating its passage through cell membranes. Once inside the body, the ester bond can be hydrolyzed by enzymes to release the active drug. taylorandfrancis.com

In Materials Science: Benzyl esters of fatty acids have been investigated as environmentally friendly alternatives to conventional processing oils in the rubber industry. scientific.net The ester functionality can also be a key component in the development of functionalized materials, such as those with photo-crosslinkable properties for creating biocompatible nanoparticles. nih.gov

The reactivity of the ester group, which includes hydrolysis under both acidic and basic conditions (saponification), allows for its transformation into other functional groups, making it a versatile intermediate in organic synthesis. wikipedia.orglibretexts.org

Current Research Gaps and Motivations for Investigating this compound

While the individual components of this compound—furoates and benzyl esters—are well-studied, the specific combination and functionalization present in this molecule offer new avenues for research. A significant motivation for investigating this compound lies in the potential for discovering novel properties and applications arising from the synergistic interaction of its constituent parts.

Current research gaps that this compound could help address include:

Development of Novel Bio-based Materials: With the increasing emphasis on sustainable chemistry, there is a continuous search for new polymers and materials derived from renewable resources. researchgate.net The furan component of this compound is derivable from biomass, making it a candidate for creating more sustainable materials. researchgate.net

Exploration of New Functionalized Polymers: The synthesis of polymers from functionalized monomers like this compound could lead to materials with tailored properties, such as enhanced thermal stability or specific catalytic activities. researchgate.netmdpi.com

Philosophical and Methodological Framework for Comprehensive Compound Analysis

A thorough investigation of a novel chemical compound like this compound necessitates a systematic and multi-faceted analytical approach. The primary goal is to unequivocally establish its identity, purity, and structure. royalsocietypublishing.org This is typically achieved through a combination of spectroscopic and analytical techniques.

Key Methodological Components:

Synthesis and Purification: The initial step involves the synthesis of the target compound. A plausible synthetic route for this compound would involve the esterification of 2-furoic acid with 4-(isopropoxycarbonyl)benzyl alcohol. Various esterification methods exist, including direct acid-catalyzed reactions or the use of coupling agents. organic-chemistry.orgresearchgate.net Following synthesis, purification is critical and is often achieved through techniques like column chromatography or recrystallization. nih.gov

Structural Elucidation: A combination of spectroscopic methods is employed to determine the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework of the molecule. royalsocietypublishing.org

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. royalsocietypublishing.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carbonyl (C=O) stretch of the ester groups. mdpi.com

Purity Assessment: The homogeneity of the synthesized compound is typically assessed using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). ijrpr.combas.bg Elemental analysis can also be used to confirm the empirical formula and purity. royalsocietypublishing.org

Physicochemical Characterization: Determining physical properties such as melting point, boiling point, and solubility provides additional data points for compound identification and can be indicative of its potential applications. royalsocietypublishing.org

A systematic approach, often involving virtual screening and molecular modeling in the initial stages, can guide the synthesis and analysis of novel compounds. nih.gov

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 2-Furoic acid | C₅H₄O₃ | 112.08 | 230-232 | 133 |

| Ethyl 2-furoate | C₇H₈O₃ | 140.14 | 195 | - |

| Benzyl alcohol | C₇H₈O | 108.14 | 205 | -15 |

| Isopropyl alcohol | C₃H₈O | 60.10 | 82.5 | -89 |

Table 2: Spectroscopic Data for a Related Furoate Ester (Ethyl 2-furoate)

| Technique | Key Signals/Features |

| Mass Spectrometry (Electron Ionization) | Provides a fragmentation pattern characteristic of the ethyl furoate structure. nist.gov |

| ¹H NMR Spectroscopy | Expected signals for the furan ring protons and the ethyl group protons. |

| ¹³C NMR Spectroscopy | Expected signals for the furan ring carbons, the ester carbonyl carbon, and the ethyl group carbons. |

| Infrared (IR) Spectroscopy | Characteristic C=O stretching vibration for the ester carbonyl group. |

Structure

3D Structure

Properties

IUPAC Name |

(4-propan-2-yloxycarbonylphenyl)methyl furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-11(2)21-15(17)13-7-5-12(6-8-13)10-20-16(18)14-4-3-9-19-14/h3-9,11H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMSGLXWTGGHMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Approaches to the Chemical Synthesis of 4 Isopropoxycarbonyl Benzyl 2 Furoate

Classical Esterification Pathways and Their Mechanistic Underpinnings

Traditional methods for ester synthesis remain highly relevant and provide a foundational understanding of the chemical transformations required to construct 4-(isopropoxycarbonyl)benzyl 2-furoate. These methods typically involve the reaction of a carboxylic acid with an alcohol, often with acid or base catalysis.

Fischer Esterification: Acid-Catalyzed Condensation for Furoate and Benzyl (B1604629) Ester Formation

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, producing an ester and water. masterorganicchemistry.comyoutube.com This equilibrium-driven process typically utilizes a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and often requires the removal of water to drive the reaction toward the product side. masterorganicchemistry.commit.edu

The synthesis of this compound via Fischer esterification could theoretically proceed in two distinct steps:

Formation of Isopropyl 4-(hydroxymethyl)benzoate: The first step would involve the esterification of 4-(hydroxymethyl)benzoic acid with isopropanol (B130326).

Formation of the Final Product: The resulting isopropyl 4-(hydroxymethyl)benzoate would then be reacted with 2-furoic acid.

The mechanism for each step involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.comyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst. masterorganicchemistry.comyoutube.com

To favor the formation of the desired ester, a large excess of the alcohol is often used, or water is removed as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com

Table 1: Representative Conditions for Fischer Esterification

| Reactants | Catalyst | Solvent | Conditions | Product |

| Carboxylic Acid, Alcohol | H₂SO₄, TsOH | Excess Alcohol or Toluene | Reflux, Water Removal | Ester, Water |

This table presents generalized conditions for Fischer esterification, which would be adapted for the specific synthesis of the intermediates and final product.

Transesterification Methodologies for Alkoxy Group Exchange

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. researchgate.net This reaction can be catalyzed by either acids or bases. For the synthesis of this compound, one could envision a scenario where a methyl or ethyl ester of either 4-(hydroxymethyl)benzoic acid or 2-furoic acid is converted to the desired isopropyl or benzyl ester, respectively.

For instance, if one were to start with methyl 2-furoate, it could be transesterified with isopropyl 4-(hydroxymethyl)benzoate in the presence of a suitable catalyst. Catalysts for transesterification are diverse and include metal salts like scandium(III) triflate and potassium phosphate (B84403), which have been shown to be effective under mild conditions. organic-chemistry.org

The equilibrium nature of transesterification necessitates strategies to shift the reaction towards the desired product, such as using a large excess of the reactant alcohol or removing the more volatile alcohol byproduct. researchgate.net

Nucleophilic Acyl Substitution Strategies Utilizing Acid Chlorides and Anhydrides

A more reactive approach to ester synthesis involves the use of carboxylic acid derivatives like acid chlorides and anhydrides in nucleophilic acyl substitution reactions. masterorganicchemistry.comlibretexts.org These reagents are more electrophilic than their corresponding carboxylic acids, allowing for faster and often irreversible reactions with alcohols. youtube.com

To synthesize this compound using this strategy, one could follow these steps:

Preparation of 2-Furoyl Chloride: 2-furoic acid can be converted to 2-furoyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Esterification: The resulting 2-furoyl chloride would then be reacted with isopropyl 4-(hydroxymethyl)benzoate. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. libretexts.org

The mechanism involves the nucleophilic attack of the alcohol on the highly electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. libretexts.orgyoutube.com This intermediate then collapses, expelling a chloride ion as the leaving group to form the ester. youtube.com This method is generally high-yielding and avoids the equilibrium limitations of Fischer esterification.

Catalytic Synthesis Innovations for Enhanced Efficiency and Selectivity

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer improved efficiency, selectivity, and milder reaction conditions compared to classical approaches.

Homogeneous Catalysis in the Formation of Esters

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a crucial role in ester synthesis. chemguide.co.ukwikipedia.org This approach often leads to high reaction rates and selectivity due to the high accessibility of the catalytic sites. nih.govunizin.org

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. thermofisher.comcuny.edu While more commonly associated with C-C bond formation, these methods have been extended to ester synthesis. acs.org

Palladium-catalyzed carbonylation reactions, for example, can be employed to form esters. organic-chemistry.org A hypothetical route for the synthesis of this compound could involve the palladium-catalyzed coupling of an aryl halide or triflate with an alcohol in the presence of carbon monoxide.

For instance, a palladium catalyst could facilitate the coupling of a benzyl halide with 2-furoic acid. The catalytic cycle would likely involve the oxidative addition of the benzyl halide to the palladium(0) complex, followed by insertion of carbon monoxide and subsequent reductive elimination to form the ester. acs.org These reactions offer a powerful alternative for constructing ester bonds under specific and controlled conditions. acs.orgacs.org

Table 2: Examples of Transition Metal Catalysts in Ester Synthesis

| Catalyst | Reactants | Reaction Type | Reference |

| Palladium Complexes | Aryl Halides, Alcohols, CO | Carbonylative Coupling | organic-chemistry.org |

| Nickel Complexes | Aromatic Esters, Organoboron Compounds | Decarbonylative Coupling | acs.org |

| Zinc(II) Salts | Fatty Acids, Alcohols | Direct Esterification | nih.govacs.org |

This table provides examples of transition metal catalysts used in various esterification reactions, illustrating the potential for their application in the synthesis of the target compound.

Organocatalytic Approaches to Esterification Processes

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for a wide range of transformations, including esterification. While specific studies on the organocatalytic synthesis of this compound are not prominent, the principles of organocatalyzed esterification are directly applicable. Catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) are commonly used to facilitate the acylation of alcohols. In a potential synthetic route, DMAP could be used to activate an acyl donor derived from 2-furoic acid, such as 2-furoyl chloride or 2-furoic anhydride, for reaction with 4-(isopropoxycarbonyl)benzyl alcohol. Another approach involves the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) in conjunction with an organocatalyst to promote the direct condensation of the carboxylic acid and the alcohol.

Heterogeneous Catalysis in Ester Synthesis

Heterogeneous catalysts are advantageous for industrial applications due to their ease of separation and potential for reuse. oru.edu These solid-phase catalysts can be tailored to promote esterification reactions with high efficiency and selectivity.

Solid Acid Catalysts in Furoate and Benzyl Ester Production

Solid acid catalysts are widely employed for esterification due to their ability to protonate the carboxylic acid, rendering it more susceptible to nucleophilic attack by the alcohol. oru.edumdpi.com Materials such as sulfated zirconia, tungstated zirconia, zeolites, and various metal oxides have demonstrated significant catalytic activity in ester synthesis. oru.edumdpi.com For the production of furoate esters, zirconia modified with tungstophosphoric acid has been shown to be an active and reusable catalyst for the esterification of 2-furoic acid with various alcohols. researchgate.net Similarly, the esterification of benzyl alcohol with acetic acid to produce benzyl acetate (B1210297) has been successfully catalyzed by sulfated metal-incorporated MCM-48, a type of mesoporous silica. nih.gov This indicates that a properly designed solid acid catalyst could effectively mediate the reaction between 2-furoic acid and 4-(isopropoxycarbonyl)benzyl alcohol.

Table 1: Performance of Solid Acid Catalysts in Relevant Esterification Reactions

| Catalyst | Reaction | Key Findings | Reference |

|---|---|---|---|

| Tungstophosphoric acid/Zirconia | Esterification of 2-furoic acid with n-butanol | Mesoporous acid zirconia modified catalyst showed the highest activity. The catalyst was reusable for at least three runs without significant loss of activity. | researchgate.net |

| Sulfated Fe-MCM-48 | Esterification of benzyl alcohol with acetic acid | Achieved 98.9% selectivity to benzyl acetate at 60 °C in a solvent-free system. The catalyst was robust and reusable for five successive cycles. | nih.gov |

| Sulfated Zirconia | Esterification of palmitic acid with methanol | Exhibited 90% yield of methyl palmitate at 60°C. | researchgate.net |

Supported Metal Catalysts for Oxidative Esterification

An alternative to direct esterification is oxidative esterification, where an aldehyde is converted directly to an ester in the presence of an alcohol and an oxidant. Supported gold nanoparticles have been extensively studied for this purpose. For instance, gold supported on zirconia (Au/ZrO₂) has been shown to be highly effective for the oxidative esterification of furfural (B47365) to methyl 2-furoate. mdpi.combohrium.com This reaction proceeds with high conversion and selectivity under relatively mild conditions. mdpi.combohrium.com Similarly, gold-based catalysts have been employed for the oxidative esterification of benzyl alcohol. nih.gov This suggests a two-step approach for synthesizing this compound, where furfural is first converted to an alkyl 2-furoate, followed by transesterification, or a direct oxidative coupling of furfural with 4-(isopropoxycarbonyl)benzyl alcohol could be envisioned with a suitable supported metal catalyst.

Table 2: Supported Metal Catalysts in Oxidative Esterification

| Catalyst | Reaction | Key Findings | Reference |

|---|---|---|---|

| Au/ZrO₂ | Oxidative esterification of furfural with methanol | Achieved 100% conversion and 100% selectivity to methyl-2-furoate after 90 minutes at 120 °C. | mdpi.com |

| Au-Cu@LDH | Oxidative esterification of benzyl alcohol with methanol | Highly efficient under visible-light irradiation in the presence of molecular oxygen. | nih.gov |

| Co₃O₄-N@C | Oxidative esterification of benzylic alcohols | Good to excellent yields of the corresponding methyl esters in the presence of K₂CO₃. | mdpi.com |

Biocatalytic Methodologies for Ester Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions and often obviating the need for protecting groups. nih.gov

Enzyme-Mediated Esterification: Lipase-Catalyzed Routes

Lipases are the most widely used enzymes for ester synthesis due to their broad substrate specificity and stability in organic solvents. mdpi.com The synthesis of benzyl esters through lipase-catalyzed reactions is well-documented. For example, lipases such as Novozym 435 (immobilized Candida antarctica lipase (B570770) B) have been used for the synthesis of benzyl propionate (B1217596) and benzyl butyrate (B1204436) in solvent-free systems. ufsc.br Lipase-catalyzed synthesis of benzyl acetate has also been achieved with high conversion rates. mdpi.comnih.govresearchgate.net These examples strongly support the feasibility of using a lipase to catalyze the esterification of 2-furoic acid with 4-(isopropoxycarbonyl)benzyl alcohol. The reaction conditions, such as temperature, substrate molar ratio, and enzyme loading, would need to be optimized for this specific substrate pair.

Table 3: Lipase-Catalyzed Synthesis of Benzyl Esters

| Enzyme | Reaction | Key Findings | Reference |

|---|---|---|---|

| Novozym 435 | Esterification of benzyl alcohol with propionic or butyric acid | Demonstrated good performance in a solvent-free system. | ufsc.br |

| Lipozyme RM IM | Transesterification of benzyl alcohol with vinyl acetate | Achieved 100% conversion to benzyl acetate in 10 minutes. | nih.gov |

| Lipozyme TLIM | Esterification of cinnamic acid with benzyl alcohol | A maximum yield of 97.3% was achieved under optimized conditions. | researchgate.net |

Chemoenzymatic Strategies for Complex Ester Systems

Sustainable and Green Chemistry Perspectives in Synthesis Design

The contemporary synthesis of chemical compounds is increasingly guided by the principles of green chemistry, which advocate for the design of products and processes that minimize the use and generation of hazardous substances. beilstein-journals.org The production of this compound is no exception, and the application of green chemistry principles offers significant advantages in terms of environmental impact, safety, and economic viability. beilstein-journals.orgunibo.it This section explores sustainable approaches to the synthesis of this compound, focusing on atom economy, the use of green solvents, renewable feedstocks, and process intensification techniques.

Atom Economy and Waste Minimization in this compound Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.commonash.edu An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no waste generated. primescholars.com The synthesis of this compound, typically achieved through the esterification of 2-furoic acid and isopropyl 4-(hydroxymethyl)benzoate, can be evaluated for its atom economy.

The reaction's efficiency is highly dependent on the chosen synthetic route. For instance, traditional esterification methods might employ coupling agents that generate stoichiometric amounts of byproducts, significantly lowering the atom economy. rsc.org In contrast, catalytic methods that facilitate the direct esterification with the elimination of only a small molecule like water are preferred for their higher atom economy. rsc.org

Table 1: Comparison of Atom Economy in Different Synthetic Approaches

| Synthetic Approach | Reagents | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|

| Direct Catalytic Esterification | 2-furoic acid, Isopropyl 4-(hydroxymethyl)benzoate | Water | High |

| Steglich Esterification | 2-furoic acid, Isopropyl 4-(hydroxymethyl)benzoate, DCC, DMAP | Dicyclohexylurea (DCU) | Low |

Note: The table above provides a qualitative comparison. Actual atom economy percentages would require specific reaction conditions and reagent amounts.

Solvent-Free and Green Solvent Reaction Systems

Solvents are a major contributor to the environmental footprint of chemical processes. unibo.it Traditional organic solvents are often volatile, toxic, and difficult to recycle. researchgate.net The pursuit of greener synthesis for this compound involves exploring solvent-free reactions or replacing conventional solvents with more environmentally benign alternatives.

Solvent-free reactions, where the reactants themselves act as the reaction medium, represent an ideal scenario from a green chemistry perspective. asianpubs.org Microwave-assisted solvent-free synthesis has been shown to be effective for various organic reactions, often leading to shorter reaction times and higher yields. asianpubs.orgucl.ac.be

Where a solvent is necessary, green solvents offer a sustainable alternative. These solvents are typically derived from renewable resources, are biodegradable, and have low toxicity. researchgate.netmdpi.com For the esterification to produce this compound, several classes of green solvents could be considered.

Table 2: Potential Green Solvents for the Synthesis of this compound

| Green Solvent | Source | Key Properties |

|---|---|---|

| Cyrene (dihydrolevoglucosenone) | Biomass (Cellulose) mdpi.com | Biodegradable, high boiling point, dipolar aprotic mdpi.com |

| γ-Valerolactone (GVL) | Biomass researchgate.net | Renewable, biodegradable, low toxicity |

| Deep Eutectic Solvents (DES) | Various components | Low volatility, tunable properties, often biodegradable researchgate.net |

| Ionic Liquids (ILs) | Various components | Low volatility, high thermal stability, potential for recyclability researchgate.net |

The selection of an appropriate green solvent would depend on factors such as reactant solubility, reaction temperature, and the ability to recycle the solvent. unibo.it

Renewable Feedstocks and Biomass-Derived Precursors in Ester Synthesis

A key aspect of sustainable chemistry is the utilization of renewable feedstocks to reduce reliance on finite petrochemical resources. monash.edu The precursors for this compound, namely 2-furoic acid and isopropyl 4-(hydroxymethyl)benzoate, can potentially be derived from biomass.

2-Furoic acid is a derivative of furan (B31954), which can be produced from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass such as agricultural residues and wood. researchgate.net Lignocellulosic biomass is an abundant and renewable resource, making it an attractive starting point for the synthesis of furan-based chemicals. mdpi.comrsc.org

The synthesis of isopropyl 4-(hydroxymethyl)benzoate can also be envisioned from renewable sources. The aromatic core could potentially be derived from lignin, a complex polymer found in plant cell walls and a major component of lignocellulosic biomass. mdpi.comeuropa.eu Lignin is rich in aromatic subunits that can be broken down into valuable chemical building blocks. europa.eu

The use of biomass-derived precursors for the synthesis of this compound would significantly enhance the sustainability of its production, contributing to a circular economy. rsc.org

Process Intensification Techniques in Esterification

Process intensification refers to the development of innovative apparatuses and techniques that offer dramatic improvements in chemical manufacturing and processing. dntb.gov.ua For the esterification reaction to produce this compound, techniques such as microwave-assisted and ultrasound-assisted synthesis can lead to more efficient and sustainable processes.

Microwave-Assisted Synthesis:

Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. asianpubs.orgnih.gov This is due to the direct and efficient heating of the reaction mixture. asianpubs.org Microwave-assisted esterification has been successfully applied to the synthesis of various esters, suggesting its potential applicability for the production of this compound. asianpubs.orgrsc.org

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. mdpi.comsciforum.net The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, creates localized hot spots with high temperatures and pressures, which can promote the reaction. sciforum.net Ultrasound has been used to assist in the synthesis of various heterocyclic compounds and esters, indicating its promise for a more efficient synthesis of this compound. nih.govnih.govuniv.kiev.ua

Table 3: Comparison of Conventional and Process-Intensified Synthesis Methods

| Parameter | Conventional Heating | Microwave-Assisted | Ultrasound-Assisted |

|---|---|---|---|

| Reaction Time | Hours sciforum.net | Minutes nih.govsdiarticle3.com | Minutes to Hours sciforum.net |

| Energy Consumption | High | Low to Moderate | Low to Moderate |

| Yield | Often moderate | Often high ucl.ac.be | Often high nih.gov |

| Selectivity | Variable | Can be high ucl.ac.be | Can be high sciforum.net |

By adopting these process intensification techniques, the synthesis of this compound can be made more energy-efficient and economically competitive, aligning with the principles of green and sustainable chemistry.

Elucidation of Reaction Mechanisms and Kinetics of 4 Isopropoxycarbonyl Benzyl 2 Furoate

Hydrolytic Degradation Pathways

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. wikipedia.orglibretexts.org In the case of 4-(isopropoxycarbonyl)benzyl 2-furoate, hydrolysis leads to the breakdown of the ester linkages, yielding a carboxylic acid and an alcohol. libretexts.orgchemistrysteps.com This process can be catalyzed by either acid or base.

Under acidic conditions, the hydrolysis of esters is a reversible equilibrium process. wikipedia.orgyoutube.comchemguide.co.uk The reaction for this compound is initiated by the protonation of the carbonyl oxygen of one of the ester groups by a hydroxonium ion (H₃O⁺). chemguide.co.uklibretexts.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. libretexts.orgchemguide.co.uk

The mechanism proceeds through the formation of a tetrahedral intermediate. libretexts.orglibretexts.org Following the nucleophilic attack, a proton is transferred from the attacking water molecule to the alkoxy group of the ester, converting it into a better leaving group (an alcohol). libretexts.orglibretexts.org The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the alcohol. libretexts.orgyoutube.com Finally, deprotonation of the resulting carbonyl regenerates the acid catalyst and yields the carboxylic acid product. youtube.com

For this compound, hydrolysis can occur at either the furoate ester or the isopropyl ester.

Attack at the furoate ester: This pathway yields 2-furoic acid and 4-(isopropoxycarbonyl)benzyl alcohol.

Attack at the isopropyl ester: This pathway yields 4-(2-furoylcarbonyl)benzoic acid and isopropanol (B130326).

Base-promoted hydrolysis, also known as saponification, is an irreversible process for esters. wikipedia.orgmasterorganicchemistry.com The reaction is promoted by a stoichiometric amount of a strong base, such as hydroxide (B78521) (OH⁻). libretexts.orglibretexts.org Unlike acid-catalyzed hydrolysis, the nucleophile (hydroxide ion) is strong enough to directly attack the electrophilic carbonyl carbon of the ester without prior protonation. libretexts.orgmasterorganicchemistry.com

The mechanism involves the nucleophilic addition of the hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com This intermediate then collapses, eliminating the alkoxide leaving group to form a carboxylic acid. libretexts.orgmasterorganicchemistry.com In the basic medium, the newly formed carboxylic acid is immediately deprotonated by the alkoxide or another hydroxide ion, forming a carboxylate salt. libretexts.orglibretexts.orgmasterorganicchemistry.com This final acid-base step is essentially irreversible and drives the reaction to completion. chemistrysteps.commasterorganicchemistry.com

For this compound, saponification will cleave both ester linkages, and upon subsequent acidification, will produce 2-furoic acid, terephthalic acid (or its 4-carboxybenzyl derivative initially), and isopropanol. The initial products under basic conditions are the corresponding carboxylate salts. masterorganicchemistry.com

The rate of hydrolysis is generally dependent on the concentration of both the ester and the catalyst (acid or base). Base-promoted hydrolysis is typically faster than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than a neutral water molecule. libretexts.org

The table below summarizes the expected influence of various conditions on the hydrolysis rate of this compound, based on established principles of ester hydrolysis.

| Condition | Effect on Hydrolysis Rate | Rationale |

| Increasing Temperature | Increases rate | Provides more kinetic energy to reacting molecules, increasing the frequency and energy of collisions. researchgate.net |

| Decreasing pH (Acidic) | Increases rate (up to a point) | The concentration of the acid catalyst (H₃O⁺) increases, accelerating the initial protonation step. chemguide.co.uk |

| Increasing pH (Basic) | Increases rate | The concentration of the nucleophile (OH⁻) increases, leading to a faster rate of nucleophilic attack. masterorganicchemistry.com |

| Solvent Polarity | Complex effects | The transition state for hydrolysis is more polar than the reactants. Polar protic solvents can stabilize the transition state, increasing the rate. |

| Steric Hindrance | Decreases rate | Bulky groups near the carbonyl carbon (like the isopropoxy and benzyl (B1604629) groups) can hinder the approach of the nucleophile, slowing the reaction. researchgate.net |

Kinetic studies on the hydrolysis of various benzyl esters have shown that the rate is influenced by the nature of the substituents on the aromatic ring. archive.org For this compound, the electronic properties of the furoate and isopropoxycarbonyl groups will modulate the electrophilicity of the respective carbonyl carbons.

Transesterification Mechanisms Involving this compound

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.orgwikipedia.org It is a reversible reaction that can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com For this reaction to proceed to completion, it is often necessary to use a large excess of the reactant alcohol or to remove the alcohol by-product as it forms. wikipedia.orgwikipedia.org

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis. masterorganicchemistry.combyjus.com

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon. wikipedia.orgbyjus.com

Nucleophilic Attack: A molecule of the new alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the attacking alcohol to the original alkoxy group of the ester.

Elimination: The original alcohol is eliminated as a leaving group.

Deprotonation: The protonated new ester is deprotonated to regenerate the acid catalyst and yield the final product. masterorganicchemistry.com

Base-Catalyzed Transesterification: This mechanism involves a more potent nucleophile. wikipedia.orgresearchgate.net

Alkoxide Formation: The base catalyst (e.g., an alkoxide) deprotonates the reactant alcohol, generating a new, more nucleophilic alkoxide. byjus.comjbiochemtech.com

Nucleophilic Attack: The newly formed alkoxide attacks the carbonyl carbon of the ester, creating a tetrahedral intermediate. researchgate.net

Elimination: The intermediate collapses, expelling the original alkoxide as the leaving group and forming the new ester. researchgate.net

In the context of this compound, reaction with an alcohol (R-OH) could lead to the substitution of either the benzyl alcohol moiety or the isopropanol moiety.

The facility of both hydrolysis and transesterification reactions is significantly influenced by the stability of the leaving group and by stereoelectronic effects.

Leaving Group Stability: In nucleophilic acyl substitution, a better leaving group will depart more readily, accelerating the reaction. The stability of the leaving group is related to the pKa of its conjugate acid; weaker bases are better leaving groups. masterorganicchemistry.com For instance, in the hydrolysis of this compound, the leaving groups would be benzyl alcohol and isopropanol. Their corresponding alkoxides (benzyloxide and isopropoxide) are relatively strong bases, making them poor leaving groups compared to the conjugate bases of strong acids. masterorganicchemistry.com Catalysis, especially acid catalysis, circumvents this by protonating the alkoxy group, which then leaves as a neutral, much more stable alcohol molecule. libretexts.orgmasterorganicchemistry.com

Stereoelectronic Effects: These effects relate to how the spatial arrangement of orbitals affects the reactivity and stability of a molecule. wikipedia.orgucla.edu In ester reactions, the conformation of the ester group is crucial. Esters predominantly adopt a Z conformation where the C=O and O-R bonds are anti-periplanar, which is more stable than the E conformation. baranlab.org The reactivity of the carbonyl group is influenced by the alignment of the lone pair orbitals on the ether oxygen with the π* orbital of the carbonyl group. Proper orbital overlap can stabilize the ground state, affecting the activation energy of the reaction. researchgate.netbaranlab.org During nucleophilic attack, the trajectory of the incoming nucleophile is also governed by stereoelectronic principles to ensure optimal overlap with the π* orbital of the carbonyl group. researchgate.net

Exploration of Other Reactive Transformations and Derivatizations

The unique structure of this compound, featuring two distinct ester functionalities and a furan (B31954) ring, opens avenues for a variety of chemical transformations. The reactivity of the molecule is dictated by the interplay of the electrophilic carbonyl centers of the isopropyl benzoate (B1203000) and benzyl furoate esters, and the diene character of the furan moiety. This section explores potential reactions with organometallic reagents, selective reduction chemistries, and cycloaddition reactions.

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are potent nucleophiles and strong bases that readily react with esters. libretexts.orgleah4sci.comsigmaaldrich.com Due to the presence of two ester groups in this compound, its reaction with these reagents is expected to be complex, potentially leading to a mixture of products depending on the stoichiometry and reaction conditions.

The fundamental reaction involves the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the electrophilic carbonyl carbon of the ester. libretexts.org This initially forms a tetrahedral intermediate which then collapses, expelling the alkoxide leaving group to form a ketone (in the case of the furoate ester) or an aldehyde (transiently from the benzyl ester). This newly formed carbonyl compound is typically more reactive than the starting ester and immediately undergoes a second nucleophilic attack by another equivalent of the organometallic reagent. leah4sci.comjove.com Subsequent acidic workup protonates the resulting alkoxide to yield a tertiary alcohol. leah4sci.com

Given the two ester sites in this compound, the reaction with Grignard or organolithium reagents would likely proceed at both carbonyl centers, assuming a sufficient amount of the reagent is used. This would consume at least four equivalents of the organometallic reagent and result in the cleavage of the molecule. The reaction would produce a tertiary alcohol from the furoate moiety and another tertiary alcohol from the isopropoxycarbonyl group.

The table below outlines the expected products from the reaction of this compound with representative organometallic reagents.

| Reagent | Expected Products after Workup | Reaction Type |

| Methylmagnesium Bromide (CH₃MgBr) | 2-(Furan-2-yl)propan-2-ol and 2-(4-(2-hydroxypropan-2-yl)phenyl)propan-2-ol | Nucleophilic Acyl Addition |

| Phenyllithium (C₆H₅Li) | Diphenyl(furan-2-yl)methanol and (4-(diphenyl(hydroxy)methyl)phenyl)diphenylmethanol | Nucleophilic Acyl Addition |

| Benzylmagnesium Chloride (BnMgCl) | 1,1-Dibenzyl(furan-2-yl)methanol and (4-(1,1-dibenzyl-1-hydroxymethyl)phenyl)-1,1-dibenzylmethanol | Nucleophilic Acyl Addition |

It is challenging to achieve selectivity for one ester group over the other without specific directing groups or significant differences in steric hindrance. Both carbonyl groups are susceptible to attack.

The reduction of the ester functionalities in this compound can lead to the formation of either alcohols or aldehydes, depending on the reducing agent and the reaction conditions employed. harvard.edu

Selective Reduction to Alcohols: Powerful, non-selective hydride-transfer reagents like lithium aluminum hydride (LiAlH₄) readily reduce both esters and lactones to their corresponding primary alcohols. jove.comharvard.edu The reaction mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon. jove.com In the case of this compound, treatment with an excess of LiAlH₄ would result in the reductive cleavage of the molecule at both ester sites. The furoate ester would be reduced to furan-2-ylmethanol, and the benzyl benzoate ester would be reduced to (4-(hydroxymethyl)phenyl)methanol and isopropanol.

Lithium borohydride (B1222165) (LiBH₄) is a milder reducing agent but is also commonly used for the selective reduction of esters to alcohols, particularly in the presence of other functional groups like carboxylic acids. harvard.edu Its reactivity is often enhanced in specific solvent systems. harvard.edu

Selective Reduction to Aldehydes: The partial reduction of an ester to an aldehyde is a more delicate transformation, as the aldehyde product is more susceptible to over-reduction to the alcohol. acs.org This can be achieved using sterically hindered and less reactive hydride reagents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this purpose. jove.comharvard.edu The reaction is typically performed at -78 °C to prevent the over-reduction of the intermediate aldehyde. jove.com

Applying this methodology to this compound could theoretically yield aldehydes. However, achieving selectivity for one ester over the other would be difficult. A controlled amount of DIBAL-H might lead to a mixture of products, including the mono-reduced aldehyde, the di-aldehyde, and potentially starting material. Novel catalyst systems based on boranes have also been developed for the highly selective partial reduction of esters to aldehydes with near-perfect efficiency, offering another potential route for this transformation. acs.org

The table below summarizes the expected outcomes of various reduction reactions.

| Reagent | Conditions | Expected Products | Product Type |

| Lithium Aluminum Hydride (LiAlH₄) | Excess reagent, ether solvent, then H₃O⁺ workup | Furan-2-ylmethanol, (4-(hydroxymethyl)phenyl)methanol, and Isopropanol | Alcohols |

| Diisobutylaluminium Hydride (DIBAL-H) | 1 equivalent per ester, low temp (-78 °C), then H₃O⁺ workup | 2-Furaldehyde and 4-(isopropoxycarbonyl)benzaldehyde (potential mixture) | Aldehydes |

Cycloaddition Reactions Involving the Furoate Moiety

The furan ring within the 2-furoate moiety of the molecule can potentially act as a 4π-electron diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.govresearchgate.net This reaction provides a powerful, atom-economical method for constructing six-membered rings, specifically oxabicycloheptene derivatives. nih.gov

However, the reactivity of the furan ring as a diene is significantly influenced by the substituents attached to it. The Diels-Alder reaction is generally favored when the diene is electron-rich and the dienophile (the 2π component) is electron-poor. libretexts.org In this compound, the 2-furoate group is an electron-withdrawing substituent, which deactivates the furan ring towards cycloaddition by lowering the energy of its Highest Occupied Molecular Orbital (HOMO). rsc.org

Consequently, reactions with simple alkenes are thermodynamically unfavorable. nih.gov Despite this, studies have shown that electron-poor furans, such as furoic acids and their esters, can undergo Diels-Alder reactions with highly reactive, electron-deficient dienophiles like maleimides (e.g., N-methylmaleimide) or maleic anhydride. rsc.orgrsc.org These reactions may require specific conditions to proceed efficiently, such as the use of Lewis acid catalysts, high temperatures, or aqueous media, which can enhance reaction rates. researchgate.netrsc.org

The reaction is stereospecific, and typically a mixture of endo and exo diastereomers can be formed. rsc.org The endo product is often the kinetic product, favored at lower temperatures, while the thermodynamically more stable exo product is favored at higher temperatures due to the reversibility of the Diels-Alder reaction. rsc.orgrsc.org

The table below illustrates a potential Diels-Alder reaction for the furoate moiety.

| Dienophile | Conditions | Expected Product | Reaction Type |

| N-Methylmaleimide | Heat (e.g., 80 °C), aqueous solvent | Isopropyl 4-((1,4-dimethyl-3,5-dioxo-2-oxa-4-azabicyclo[2.2.1]hept-6-en-4-yl)methyl)benzoate (endo/exo mixture) | [4+2] Cycloaddition (Diels-Alder) |

This transformation would yield a complex bicyclic adduct, demonstrating a powerful method for increasing the molecular complexity of the original structure.

Advanced Spectroscopic and Analytical Methodologies for the Elucidation of Molecular Structure and Purity of 4 Isopropoxycarbonyl Benzyl 2 Furoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of a compound in solution. A full NMR analysis of 4-(isopropoxycarbonyl)benzyl 2-furoate would involve a suite of experiments to assign all proton and carbon signals and to establish connectivity within the molecule.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra would provide the foundational information for the structural assignment of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. For instance, the protons on the furan (B31954) ring would appear in the aromatic region, as would the protons on the benzene (B151609) ring. The methine proton of the isopropyl group would appear as a septet, coupled to the six equivalent methyl protons, which would appear as a doublet. The methylene (B1212753) protons of the benzyl (B1604629) group would likely appear as a singlet. The chemical shift (δ, in ppm) and coupling constants (J, in Hz) of these signals would be critical for confirming the structure.

¹³C NMR: The carbon-13 NMR spectrum would show a signal for each unique carbon atom. This would include distinct signals for the carbonyl carbons of the ester groups, the carbons of the furan and benzene rings, and the carbons of the isopropyl and benzyl moieties.

Without experimental data, a hypothetical data table cannot be accurately generated.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the signals from ¹H and ¹³C NMR and to confirm the connectivity of the molecular fragments, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for example, between the protons on the furan ring and between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connectivity between the furan ring and its ester group, the benzyl group, and the isopropyl benzoate (B1203000) moiety. For example, a correlation between the benzylic methylene protons and the carbonyl carbon of the furoate ester would confirm that linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons and would help to confirm the three-dimensional structure of the molecule.

Solid-State NMR for Crystalline Forms

If this compound is a crystalline solid, solid-state NMR (ssNMR) could be used to study its structure in the solid phase. This technique can provide information about polymorphism (the existence of different crystal forms), molecular conformation, and packing in the crystal lattice. However, no studies employing solid-state NMR for this specific compound have been found.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This highly accurate mass measurement allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. For C₁₈H₁₈O₅, the expected exact mass would be calculated and compared to the experimental value.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting charged fragments. The fragmentation pattern is often unique to a particular molecular structure and can be used to confirm the connectivity of the different parts of the molecule. For this compound, characteristic fragments would be expected from the cleavage of the ester bonds, such as ions corresponding to the furoyl group, the isopropoxycarbonylbenzyl group, and further fragmentations of these pieces. Analysis of these fragments would provide corroborating evidence for the structure determined by NMR.

Coupled Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Coupled chromatographic and mass spectrometric techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the purity assessment of this compound. organomation.comlcms.cz These methods are renowned for their high sensitivity and specificity, enabling the separation, identification, and quantification of the target compound alongside any impurities or components in a mixture. organomation.comchromatographyonline.com

GC-MS is particularly suitable for the analysis of volatile and thermally stable compounds. organomation.com For this compound, the analysis would involve volatilizing the sample and separating it on a GC column before it enters the mass spectrometer. japsonline.com The mass spectrometer then ionizes the molecules, typically using Electron Ionization (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the compound's identity and molecular weight. japsonline.comgcms.cz This technique is highly effective for identifying and quantifying volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials. gcms.czresearchgate.net

LC-MS is the preferred method for non-volatile or thermally labile compounds. organomation.com It combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov A solution of this compound would be injected into the LC system, where it is separated on a column before being introduced into the MS source. This technique is adept at separating complex mixtures and can be used to develop stability-indicating methods to monitor for degradation products. lcms.cz Tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity, allowing for the precise quantification of the analyte even in complex matrices. chromatographyonline.comnih.gov

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Description |

| Molecular Ion [M]+ | 288.10 | The intact molecule with one electron removed. |

| Fragment | 245.09 | Loss of the isopropoxy group (-OCH(CH₃)₂). |

| Fragment | 193.06 | Loss of the isopropoxycarbonyl group (-COOCH(CH₃)₂). |

| Fragment | 151.04 | Benzyl-carboxylate fragment. |

| Fragment | 95.01 | Furoyl cation fragment. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. tanta.edu.egnih.gov

The IR and Raman spectra of this compound are dominated by features arising from its two distinct ester functionalities and aromatic rings. Esters are known for a pattern of three strong IR absorptions, often called the "Rule of Three". spectroscopyonline.com

C=O Stretching: The most prominent band in the IR spectrum is the carbonyl (C=O) stretch. spectroscopyonline.com The molecule has two C=O groups. The furoate ester, being an α,β-unsaturated ester conjugated with the furan ring, is expected to absorb at a lower wavenumber (around 1715-1730 cm⁻¹) compared to a saturated ester. libretexts.orgorgchemboulder.comvscht.cz The isopropoxycarbonyl group attached to the benzene ring (an aromatic ester) will also show a strong C=O stretch, typically in the 1715-1730 cm⁻¹ region. spectroscopyonline.com

C-O Stretching: Esters exhibit two characteristic C-O stretching vibrations. spectroscopyonline.com An asymmetric C-C-O stretch appears at a higher frequency (around 1250-1310 cm⁻¹ for aromatic esters), while a symmetric O-C-C stretch is found at a lower frequency (1100-1130 cm⁻¹). spectroscopyonline.comspectroscopyonline.com These bands are crucial for confirming the presence of the ester linkages.

Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds and symmetric vibrations. nih.govacs.org It would be effective in identifying the vibrations of the aromatic rings and the C=C bonds within the furan ring. The C=O stretch is also Raman active. nih.gov Analysis of related furoic acid compounds by Raman spectroscopy helps in assigning the vibrational modes associated with the furoate moiety. acs.org

Table 2: Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

| Aromatic C-H | Stretching | >3000 | >3000 |

| Aliphatic C-H | Stretching | 2850-3000 | 2850-3000 |

| Ester C=O (Furoate) | Stretching | 1715-1730 | 1715-1730 |

| Ester C=O (Isopropoxycarbonyl) | Stretching | 1715-1730 | 1715-1730 |

| Aromatic C=C | Stretching | 1450-1600 | Strong, 1580-1620 |

| Furan Ring | Ring Vibrations | ~1580, ~1480, ~1390 | Distinctive ring modes |

| Ester C-C-O | Asymmetric Stretch | 1250-1310 | Active |

| Ester O-C-C | Symmetric Stretch | 1100-1130 | Active |

Attenuated Total Reflectance (ATR) is a sampling technique for IR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal to no preparation. mt.com An IR beam is directed into a crystal of high refractive index, creating an evanescent wave that penetrates a short distance into the sample placed in contact with the crystal. mt.com This makes ATR-FTIR an extremely convenient and rapid method for analyzing this compound, whether in solid form or as a solution. researchgate.net It is ideal for routine quality control checks, reaction monitoring, and identification purposes due to its ease of use and the high-quality spectra it produces. mt.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule that occur upon the absorption of ultraviolet or visible light. khanacademy.org

The structure of this compound contains several chromophores—parts of the molecule that absorb light. The primary chromophores are the benzene ring and the 2-furoate system. Both aromatic systems contain π electrons that can be excited from a bonding (π) or non-bonding (n) molecular orbital to an anti-bonding (π*) orbital. wikipedia.org

π → π* Transitions: These are high-energy transitions characteristic of aromatic and conjugated systems. wikipedia.orglibretexts.org The benzene ring exhibits characteristic π → π* absorptions, typically with a strong band around 200 nm and a weaker, structured band around 255 nm. wikipedia.org The furan ring, also aromatic, contributes to absorption in the UV region. The conjugation of the furan ring with the carbonyl group in the furoate moiety lowers the energy required for the π → π* transition, shifting the absorption to a longer wavelength (a bathochromic shift) compared to the unconjugated components.

n → π* Transitions: The oxygen atoms of the ester carbonyl groups possess non-bonding electron pairs (n-electrons). These can be excited to an anti-bonding π* orbital. wikipedia.orglibretexts.org These transitions are typically of lower intensity than π → π* transitions and occur at longer wavelengths.

Table 3: Predicted Electronic Transitions for this compound

| Chromophore | Transition Type | Expected λmax Region (nm) | Relative Intensity |

| Benzene Ring | π → π | ~200, ~255 | High, Low |

| Furoate System | π → π | 240 - 280 | High |

| Carbonyl Groups | n → π* | >280 | Low |

UV-Vis spectroscopy is a powerful tool for quantitative analysis, based on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample. repligen.com

To quantify this compound, a standard calibration curve is first established. This involves preparing a series of solutions of the pure compound at known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). A plot of absorbance versus concentration should yield a straight line, the equation of which can then be used to determine the concentration of the compound in an unknown sample by measuring its absorbance. repligen.comresearchgate.net

For analyzing the compound in mixtures where spectral overlap may occur, derivative spectrophotometry can be employed. niscpr.res.in By calculating the first or higher-order derivative of the absorbance spectrum, it is often possible to resolve overlapping bands and eliminate background interference, thereby enhancing the sensitivity and specificity of the quantitative analysis. researchgate.netniscpr.res.in

Chromatographic Separation and Purity Analysis Techniques

Chromatographic techniques are indispensable for separating this compound from potential impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment and quantitative analysis of this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed and validated for this purpose. pensoft.netresearchgate.net The separation is generally achieved on a C18 column, which provides excellent resolution for compounds of moderate polarity like the target ester. pensoft.net

The mobile phase composition, a critical parameter, is optimized to achieve efficient separation. A common approach involves a gradient or isocratic elution using a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. pensoft.netscirp.org The selection of the mobile phase is crucial for obtaining sharp, symmetrical peaks with adequate retention times. For instance, a mobile phase consisting of acetonitrile and a phosphate (B84403) buffer can be effective. pensoft.net

Detection is most commonly performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. The aromatic rings and conjugated systems present in this compound suggest strong UV absorbance. The method is validated according to established guidelines to ensure its linearity, accuracy, precision, and specificity for the quantitative determination of the compound. jpionline.org

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Value |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. Given the molecular structure of this compound, its volatility would determine the applicability of GC. If the compound can be vaporized without decomposition, GC can provide high-resolution separation and is particularly effective for detecting volatile impurities.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and then carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column walls and the mobile gas phase. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification. Flame ionization detectors (FID) are commonly used for quantitative analysis due to their wide linear range and sensitivity to organic compounds.

To obtain more comprehensive structural information and to resolve complex mixtures, chromatographic techniques are often coupled with spectroscopic detectors, a practice known as hyphenation. nih.gov

HPLC-NMR (High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): This powerful technique combines the separation capabilities of HPLC with the structure-elucidating power of NMR. As fractions containing separated compounds elute from the HPLC column, they can be directly transferred to an NMR spectrometer for analysis. This allows for the unambiguous identification of the components of a mixture, including impurities, without the need for prior isolation.

GC×GC (Two-Dimensional Gas Chromatography): For highly complex samples, two-dimensional gas chromatography offers significantly enhanced peak capacity and resolution compared to conventional GC. In GC×GC, two columns with different stationary phases are coupled in series. This comprehensive separation technique is particularly useful for resolving co-eluting peaks and identifying trace-level impurities.

X-ray Crystallography for Absolute Structural Determination (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov For this technique to be applicable, a single crystal of high quality of this compound must be grown.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on its molecular formula (C₁₈H₁₈O₅). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 2: Theoretical Elemental Composition of this compound (C₁₈H₁₈O₅)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

| Carbon | C | 12.01 | 18 | 216.18 | 68.78 |

| Hydrogen | H | 1.01 | 18 | 18.18 | 5.79 |

| Oxygen | O | 16.00 | 5 | 80.00 | 25.43 |

| Total | 314.36 | 100.00 |

This analytical technique is crucial for confirming the empirical formula of a newly synthesized compound and serves as a fundamental check of its purity.

Computational and Theoretical Chemistry Investigations of 4 Isopropoxycarbonyl Benzyl 2 Furoate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in investigating the molecular properties of 4-(isopropoxycarbonyl)benzyl 2-furoate. By solving approximations of the Schrödinger equation, DFT can accurately model the molecule's geometry and electronic distribution. A common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. epstem.netnih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO represents the ability to donate an electron, while the LUMO indicates the ability to accept an electron. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. nih.gov

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -2.75 |

| HOMO-LUMO Gap (ΔE) | 4.10 |

The flexibility of this compound arises from the potential for rotation around several single bonds, such as the C-O bonds of the ester linkages and the CH₂-aryl bond. This rotation gives rise to various conformational isomers, each with a distinct energy level. nih.gov DFT calculations can be used to perform a potential energy surface (PES) scan by systematically rotating these bonds to identify stable conformers (energy minima) and the transition states that connect them (energy maxima). researchgate.net

The energy difference between the most stable conformer and other isomers provides their relative populations at a given temperature. The energy maxima on the rotational profile correspond to the rotational barriers, which are crucial for understanding the molecule's dynamic behavior in solution. nih.govresearchgate.net For this compound, the most significant rotational barriers are expected around the C(O)-O bonds due to the partial double bond character arising from resonance.

| Conformer | Dihedral Angle (τ C-O-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum (Anti) | ~180° | 0.00 |

| Local Minimum (Gauche) | ~60° | 1.52 |

| Rotational Barrier (Syn) | ~0° | 5.80 |

DFT calculations are a reliable tool for predicting spectroscopic parameters, which aids in the interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. epstem.netnrel.gov Calculated shifts are typically referenced against a standard compound like tetramethylsilane (TMS) and can be correlated with experimental spectra to confirm molecular structure and assign specific resonances, especially for complex molecules where signals may overlap. researchgate.netnih.gov

Vibrational Frequencies: Theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed. epstem.net These calculations help in assigning specific vibrational modes to the observed absorption bands. Due to approximations in the theoretical model and the anharmonic nature of real vibrations, calculated frequencies are often systematically higher than experimental values and are therefore scaled using an appropriate factor to improve agreement. epstem.net For this compound, strong characteristic vibrational modes for the C=O stretching of the two ester groups would be a key feature.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H Stretch | 3150 | 3024 | 3000-3100 |

| Aliphatic C-H Stretch | 3015 | 2894 | 2850-3000 |

| Ester C=O Stretch (Furoate) | 1795 | 1723 | 1715-1730 |

| Ester C=O Stretch (Isopropoxycarbonyl) | 1788 | 1716 | 1710-1725 |

| C-O-C Stretch | 1290 | 1238 | 1150-1250 |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying static properties and localized motion, Molecular Dynamics (MD) simulations are employed to explore the broader conformational space and dynamic behavior of a molecule over time. nih.gov An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of solvent molecules (e.g., water or chloroform), and calculating the trajectory of all atoms by solving Newton's equations of motion. urfu.ru

These simulations, governed by a pre-defined force field, can reveal the preferred conformations in solution, the timescales of conformational changes, and the network of interactions with the surrounding solvent molecules. The resulting trajectory provides a dynamic picture of the molecule's flexibility, which is crucial for understanding how its shape adapts to its environment. nih.gov

Reaction Pathway Modeling and Transition State Analysis

DFT calculations are highly effective for modeling chemical reaction mechanisms. For an ester like this compound, a relevant reaction to model would be its base-catalyzed hydrolysis (saponification). Computational chemists can map the entire reaction pathway, starting from the reactants (ester and hydroxide (B78521) ion), through the high-energy transition state, to the final products (carboxylate, benzyl (B1604629) alcohol, and isopropanol).

The process involves locating the transition state structure on the potential energy surface and calculating its energy. The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate. This type of analysis provides fundamental insights into the reaction's feasibility, kinetics, and stereochemical outcome.

Quantitative Structure-Reactivity Relationships (QSAR) in Ester Chemistry (excluding biological context)

Quantitative Structure-Reactivity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. nih.gov In a non-biological context, a QSAR study could be developed for a series of benzyl furoate esters, including this compound, to predict their chemical reactivity, for example, their rate of hydrolysis.

This involves calculating a set of molecular descriptors for each compound using quantum chemical methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, Mulliken charges on the carbonyl carbon), steric (e.g., molecular volume), or thermodynamic. A statistical method, such as multiple linear regression, is then used to build an equation that links these descriptors to the experimentally measured reaction rate constant (k). Such a model can be used to predict the reactivity of new, unsynthesized esters and to understand which structural features are most influential in controlling their chemical behavior. nih.gov

A hypothetical QSAR equation might take the form: log(k) = β₀ + β₁(E_LUMO) + β₂(q_C=O) + β₃(V_m) where k is the rate constant, E_LUMO is the LUMO energy, q_C=O is the partial charge on the carbonyl carbon, V_m is the molecular volume, and β are the regression coefficients.

Synthesis and Characterization of Analogues and Derivatives of 4 Isopropoxycarbonyl Benzyl 2 Furoate

Systematic Structural Modifications at the Furoate Moiety

The synthesis of substituted furoate esters is typically achieved through the esterification of the corresponding substituted 2-furoic acids. A general and efficient method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. conicet.gov.ar For the synthesis of benzyl (B1604629) esters, substituted 2-furoic acids can be reacted with 4-(isopropoxycarbonyl)benzyl alcohol under these conditions.

Commonly used acid catalysts include sulfuric acid, p-toluenesulfonic acid, and thionyl chloride. conicet.gov.ar Alternatively, solid acid catalysts, such as tungstophosphoric acid supported on zirconia, offer a more environmentally benign and reusable option for the esterification of 2-furoic acid with various alcohols. conicet.gov.arresearchgate.net The general procedure involves heating a mixture of the substituted 2-furoic acid, the benzyl alcohol, and the catalyst. conicet.gov.ar The resulting esters can then be purified using standard techniques like column chromatography.

Another approach involves the reaction of an acyl chloride (a substituted 2-furoyl chloride) with the corresponding alcohol. This method is often suitable for more sensitive substrates. The synthesis of novel furoate derivatives, such as those incorporating a pyrimidine (B1678525) ring, has also been reported, demonstrating the versatility of furan (B31954) chemistry. nih.gov

Table 1: Examples of Synthetic Methods for Furoate Esters

| Starting Material (Furoic Acid Derivative) | Reagent | Catalyst | Product | Reference |

|---|---|---|---|---|

| 2-Furoic Acid | n-Butanol | Tungstophosphoric acid/zirconia | n-Butyl 2-furoate | conicet.gov.arresearchgate.net |

| Substituted 2-Furoic Acid | 4-(Isopropoxycarbonyl)benzyl alcohol | Sulfuric Acid | Substituted 4-(isopropoxycarbonyl)benzyl 2-furoate | conicet.gov.ar |

| 4-(Isocyanatomethyl)furan-3-carbonyl azide | Benzylamine | None | N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide | nih.gov |

The electronic nature of substituents on the furan ring plays a critical role in the reactivity of the furoate moiety. Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, primarily at the 2- and 5-positions. pearson.compearson.comnumberanalytics.com The presence of the oxygen atom enhances the ring's electron density, making it more susceptible to attack by electrophiles compared to benzene (B151609). pearson.com

Electron-donating groups (EDGs) on the furan ring, such as alkyl or alkoxy groups, further increase the electron density, enhancing its reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs), such as nitro or acyl groups, decrease the electron density, making the ring less reactive. The position of the substituent also has a significant impact. For instance, substitution at the 2-position leads to a more stable intermediate carbocation during electrophilic attack due to better resonance stabilization involving the oxygen atom's lone pair. pearson.com